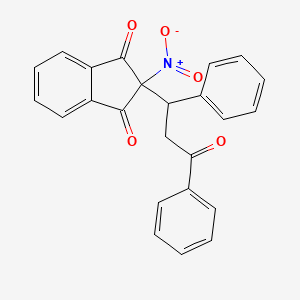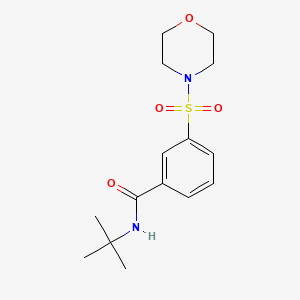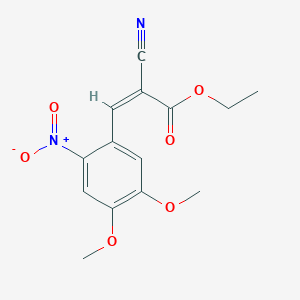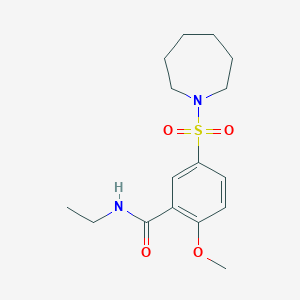
2-(3,4-dimethylphenyl)-5-hydroxy-4-(1-methylethylidene)-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrazolone derivatives often involves the condensation of hydrazines with β-diketones or β-ketoesters in the presence of acid catalysts. Although specific synthesis details for this compound were not directly found, related work shows that Schiff base ligands similar in structure are prepared and characterized using methods like elemental analysis, UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallographic techniques (Hayvalı, Unver, & Svoboda, 2010). Such methods are critical for confirming the structure of synthesized compounds and understanding their tautomeric equilibria.
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is often confirmed using X-ray crystallography. Studies on similar compounds have demonstrated the crystal structure, highlighting the importance of intermolecular hydrogen bonding (C-H•••O and π•••π stacking interactions) in stabilizing the structure. These interactions are crucial for the crystallization and overall stability of the compound (Naveen et al., 2021).
Chemical Reactions and Properties
Pyrazolones undergo various chemical reactions, including tautomeric shifts, nucleophilic additions, and cyclization reactions. Their reactivity can be influenced by the substitution pattern on the pyrazolone ring. Although specific reactions for "2-(3,4-dimethylphenyl)-5-hydroxy-4-(1-methylethylidene)-2,4-dihydro-3H-pyrazol-3-one" are not provided, related studies on pyrazolone derivatives show how these compounds can participate in diverse chemical transformations, leading to a variety of products with potential biological activity (Thirunarayanan & Sekar, 2016).
Physical Properties Analysis
The physical properties of pyrazolone derivatives, including solubility, melting point, and crystalline structure, are essential for their application in different fields. While specific data for "2-(3,4-dimethylphenyl)-5-hydroxy-4-(1-methylethylidene)-2,4-dihydro-3H-pyrazol-3-one" was not identified, general trends suggest that the physical properties are significantly influenced by the nature of substituents and the overall molecular structure. For example, the crystallographic analysis reveals how molecular packing and hydrogen bonding interactions affect the solid-state structure (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties of pyrazolones, including acidity, basicity, and reactivity towards various reagents, are determined by their molecular structure. These properties are crucial for their utility in synthetic chemistry and pharmaceutical applications. The functional groups present in pyrazolones, such as the keto and hydroxyl groups, play a significant role in their chemical behavior and interactions with other molecules. Studies focusing on related pyrazolone compounds can provide insights into their chemical properties and potential applications (Bade & Vedula, 2015).
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-4-propan-2-ylidenepyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8(2)12-13(17)15-16(14(12)18)11-6-5-9(3)10(4)7-11/h5-7H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZRTCPAHCUITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(C)C)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-4-(propan-2-ylidene)pyrazolidine-3,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217146.png)

![N-(2-(4-isopropylphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5217152.png)
![2-methoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5217155.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-methoxybenzamide](/img/structure/B5217168.png)
![2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone](/img/structure/B5217174.png)


![2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5217202.png)
![5-(4-bromophenyl)-2-(4-butoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5217205.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5217211.png)
